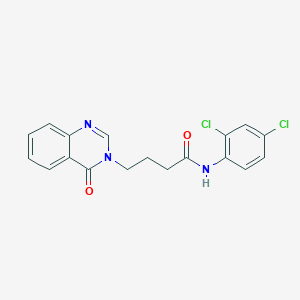![molecular formula C12H17ClN2O4S2 B7535856 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide, also known as COT, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. COT is a sulfonamide derivative that contains a thiazolidine ring and a chloro-substituted benzene ring. The compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has also been investigated.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting various signaling pathways. 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. The compound has also been shown to inhibit the JAK/STAT pathway, which plays a key role in immune response and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base regulation. 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Advantages and Limitations for Lab Experiments
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide exhibits potent biological activity at relatively low concentrations, making it an ideal compound for use in in vitro experiments. However, the compound has some limitations as well. 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide. One potential area of research is the development of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide and to investigate its potential applications in vivo.
Synthesis Methods
The synthesis of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-aminothiazolidine-4-one in the presence of a base such as triethylamine. The reaction results in the formation of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide as a white crystalline solid with a melting point of 162-164°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide has been extensively studied for its various scientific research applications. One of the primary applications of 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide is in the field of cancer research. Studies have shown that 4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
properties
IUPAC Name |
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S2/c1-10-9-11(13)3-4-12(10)21(18,19)14-5-7-15-6-2-8-20(15,16)17/h3-4,9,14H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCVFYVUMBHOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCCN2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide](/img/structure/B7535779.png)
![1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7535783.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7535839.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)

![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)